2-({Amino[(3-methoxybenzyl)sulfanyl]methylene}amino)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidine
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Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of this exact compound, related compounds have been synthesized through various methods. For instance, the synthesis of 2-amino-1,3,4-oxadiazole derivatives involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . Another method involves a CF3SO2Na-based trifluoromethylation of secondary amines .Scientific Research Applications
Structural Characterization and Chemical Properties
Structural Insights of Dihydropyrimidine Derivatives : A study by Al-Wahaibi et al. (2021) described the structural characterization of similar dihydropyrimidine derivatives. X-ray diffraction analysis showed these compounds crystallized in centrosymmetric space groups, adopting an L-shaped conformation. The study provides insights into the structural aspects of these compounds (L. H. Al-Wahaibi et al., 2021).
Analysis of Vibrational Frequencies : Sert et al. (2014) investigated both experimental and theoretical vibrational frequencies of a similar compound. This study utilized FT-IR, Laser-Raman spectra, and DFT calculations, providing a comprehensive understanding of its vibrational properties (Y. Sert et al., 2014).
Biological Activities
Antifolate Inhibitors of Thymidylate Synthase : Research by Gangjee et al. (1996, 1997) focused on novel 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, similar to the compound , synthesized as potential inhibitors of thymidylate synthase. These compounds were evaluated for their antitumor and antibacterial potential, indicating their relevance in medical research (A. Gangjee et al., 1996), (A. Gangjee et al., 1997).
Anticancer Evaluation : Bekircan et al. (2008) synthesized new derivatives similar to the compound and screened them for anticancer activity against various cancer cell lines. This highlights the compound's potential use in developing anticancer drugs (O. Bekircan et al., 2008).
Chemical Reactivity
- Reactivity and Synthesis of Derivatives : Farouk et al. (2021) studied the chemical behavior of a similar compound, leading to the construction of various nitrogen heterocyclic compounds. This research is significant in understanding the reactivity and potential applications in synthetic chemistry (O. Farouk et al., 2021).
Properties
IUPAC Name |
(3-methoxyphenyl)methyl N'-[6-oxo-4-(trifluoromethyl)-1H-pyrimidin-2-yl]carbamimidothioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O2S/c1-23-9-4-2-3-8(5-9)7-24-12(18)21-13-19-10(14(15,16)17)6-11(22)20-13/h2-6H,7H2,1H3,(H3,18,19,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFUSMZUFCNVCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC(=NC2=NC(=CC(=O)N2)C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)CS/C(=N\C2=NC(=CC(=O)N2)C(F)(F)F)/N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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